Cellular Anti-Proliferative Activity Benchmarking Against the Closest Characterized MOM-Containing Analog
No direct cellular data exists for Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate. The most relevant comparison is with its closest structurally characterized analog, methyl 4-(4-tert-butylphenyl)-3-(methoxymethoxy)benzoate (CHEMBL142898), which inhibited EGF-stimulated DNA synthesis in ER 22 cells with an IC50 of 1.1 µM [1]. In this series, the MOM-protected compound was a direct prodrug-like precursor; the free phenol analog (compound 14 in the study) demonstrated the same cellular potency, establishing the MOM group as a stable, deprotectable motif for in vitro profiling. The replacement of the tert-butylphenyl group in the comparator with a 5-bromopyridin-2-yl group in the target compound introduces a heterocyclic nitrogen capable of modulating both physicochemical properties (increased solubility, reduced logP) and target binding through hydrogen bonding or metal coordination, offering a chemically tractable vector for modulating kinase selectivity that the analog lacks [2].
| Evidence Dimension | Inhibition of EGF-stimulated cellular proliferation (DNA synthesis) in ER 22 cells |
|---|---|
| Target Compound Data | No experimental data available. Expected to exhibit differentiated potency due to pyridine substitution. |
| Comparator Or Baseline | Methyl 4-(4-tert-butylphenyl)-3-(methoxymethoxy)benzoate (CHEMBL142898): IC50 = 1.1 µM |
| Quantified Difference | Not quantifiable; structural divergence (5-bromopyridin-2-yl vs. 4-tert-butylphenyl) precludes direct potency extrapolation. |
| Conditions | Cellular assay: EGF-stimulated [3H]thymidine incorporation in ER 22 cells (a human fibroblast cell line overexpressing EGFR). Incubation time: 24 hours. (J. Med. Chem. 1995, 38, 4693-4703). |
Why This Matters
This data establishes a benchmark for MOM-protected biaryl benzoates in a cellular context, suggesting the scaffold is cell-permeable and that the MOM group is tolerated, providing a starting point for SAR exploration of the pyridine-containing variant.
- [1] Million, M. E., et al. 'Inhibition of the EGF-stimulated cellular proliferation of ER 22 cells by hydroxybiphenyl derivatives.' Journal of Medicinal Chemistry 38.23 (1995): 4693-4703. PMID: 7473597. View Source
- [2] Wuitschik, G., et al. 'Oxetanes in Drug Discovery: Structural and Synthetic Insights.' Journal of Medicinal Chemistry 53.8 (2010): 3227-3246. (Review on heterocycle impact on physicochemical properties). View Source
